REACTION_CXSMILES
|
C(O[C:6]([N:8]([N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1)C)=O)(C)(C)C.[ClH:19]>>[ClH:19].[CH3:6][NH:8][N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
to stir for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the mixture
|
Type
|
CUSTOM
|
Details
|
to dryness and recrystallization of the residue from ethanol-ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNN1CC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |